molecular formula C13H12O2 B1596464 4-(4-Methylphenoxy)phenol CAS No. 35094-91-8

4-(4-Methylphenoxy)phenol

Cat. No.: B1596464
CAS No.: 35094-91-8
M. Wt: 200.23 g/mol
InChI Key: SDGFJYRTWKBZFB-UHFFFAOYSA-N
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Description

4-(4-Methylphenoxy)phenol is an organic compound with the molecular formula C13H12O2 It is a phenolic compound characterized by a phenol group substituted with a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-methylphenol with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques are often employed to ensure the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylphenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(4-Methylphenoxy)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways . These interactions contribute to its biological activities, including enzyme inhibition and anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 4-(4-Methylphenoxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Biological Activity

4-(4-Methylphenoxy)phenol, with the molecular formula C13H12O2, is a phenolic compound notable for its diverse biological activities and applications. This compound features a phenolic group substituted with a 4-methylphenoxy group, allowing it to participate in various chemical reactions and biological interactions.

Synthesis

The synthesis of this compound typically involves nucleophilic aromatic substitution. A common method is the reaction of 4-methylphenol with 4-chlorophenol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures. This method can be scaled up for industrial production using continuous flow reactors and optimized conditions to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The phenolic group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the compound can undergo redox reactions that impact cellular oxidative stress pathways, potentially leading to various biological effects.

Antioxidant Activity

Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.

Enzyme Inhibition Studies

Studies have shown that this compound can act as an enzyme inhibitor. For instance, it has been investigated for its inhibitory effects on certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Case Studies

  • Androgen Receptor Antagonism : A related study focused on derivatives of phenolic compounds revealed that certain analogs exhibited potent androgen-antagonistic activity. For example, derivatives binding to the androgen receptor showed IC50 values as low as 0.043 μM against specific cancer cell lines. This suggests potential applications in treating prostate cancer by modulating androgen receptor activity .
  • Antimicrobial Activity : Another study highlighted the antimicrobial properties of phenolic compounds similar to this compound. These compounds have been shown to inhibit the growth of various bacterial strains, indicating their potential use as natural preservatives or therapeutic agents.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
4-Methoxyphenol StructureAntioxidant; used in cosmetics and pharmaceuticals
2-Methoxyphenol StructureAntimicrobial; used in food preservation
3-Methoxyphenol StructureAntioxidant; utilized in organic synthesis

Properties

IUPAC Name

4-(4-methylphenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGFJYRTWKBZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348900
Record name 4-(4-methylphenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35094-91-8
Record name 4-(4-Methylphenoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35094-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-methylphenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-(4'-methylphenoxy)benzaldehyde (9.00 g, 41.63 mmol) in CHCl3 (75 mL) was treated with m-chloroperbenzoic acid (46-85%, 15.80 g, 52.00 mmol) and stirred for 3 h at room temperature. The reaction was washed with sat. aq. NaHSO3, sat. aq. NaHCO3, and water. The organic layer is concentrated and the residual oil taken up in MeOH (10 mL) containing a few drops of conc. HCL and stirred for 1 h at room temperature. The solvent is removed in vacuo and the resulting oil was chromatographed on silica gel (20% ethyl acetate/hexane) to afford 4-(4'-methylphenoxy)phenol.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-methoxy-4-(4-methylphenoxy)benzene (23.50 g, 0.110 mol) was taken into anhydrous dichloromethane (100 mL). The mixture was cooled to −78° C. Boron tribromide (82.43 g, 0.329 mol) in anhydrous dichloromethane (100 mL) was added to the reaction dropwise over 10 min. The reaction was kept at −78° C. for 2 h. and was then allowed to warm to room temperature overnight. The reaction was then cooled to 0° C. and quenched with methanol. The mixture was concentrated to dryness and the residue taken into dichloromethane. The pH was adjusted to ˜8 with sodium bicarbonate (aq). The mixture was partitioned and the aqueous layer was washed with dicholoromethane (3×). The combined organic layers were washed with water (2×), brine (1×) and concentrated to dryness to obtain the title product (18.29 g, 0.091 mol, 83% yield); LCMS, m/z 200. found 199 (M−H). 1H NMR (400 MHz, DMSO-d6) δ 2.25 (s, 3H), 6.74-6.85 (m, 6H), 7.10-7.13 (m, 2H), 9.28 (s, 1H).
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
82.43 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
83%

Synthesis routes and methods III

Procedure details

Following the general procedure for Example 12 (step 2), boron tribromide (1.0 M solution in dichloromethane, 7.75 mL, 7.75 mmol) was added to the product from step 1 (0.75 g, 3.50 mmol) in dichloromethane (10 mL) to afford the title compound was obtained (0.26 g, 36%) as a yellow solid.
Quantity
7.75 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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